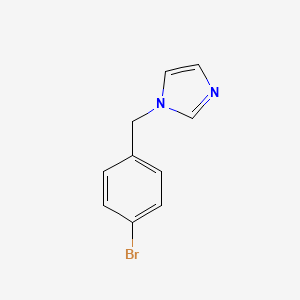

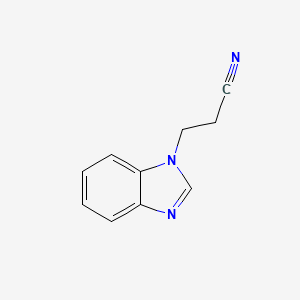

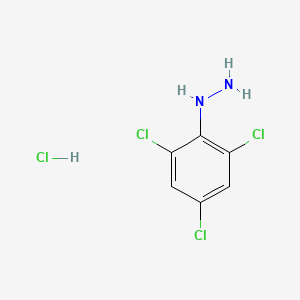

![molecular formula C9H8N2O2 B1335018 2-(1H-Benzo[d]imidazol-6-yl)acetic acid CAS No. 473895-86-2](/img/structure/B1335018.png)

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" is a derivative of benzoimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its diverse range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis .

Synthesis Analysis

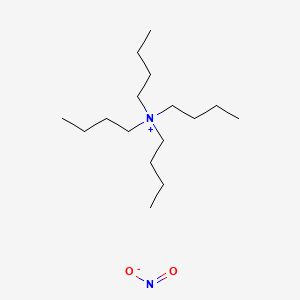

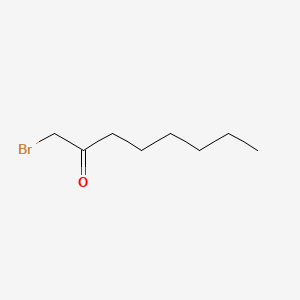

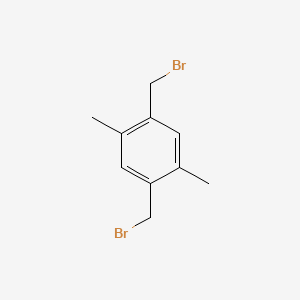

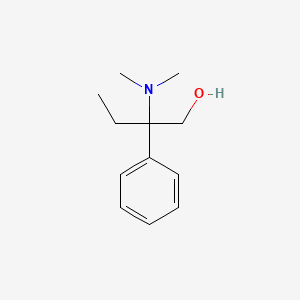

The synthesis of related benzoimidazole acetic acid derivatives involves the formation of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids . Another related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, showcasing the versatility in functionalizing the benzoimidazole core .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by these methods, and the solid-state structure was confirmed by single-crystal X-ray diffraction . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and confirm the molecular features of these compounds .

Chemical Reactions Analysis

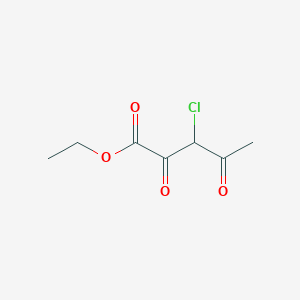

The chemical reactions of benzoimidazole acetic acid derivatives include hydrolysis, decarboxylation, and hydrazinolysis . These reactions are crucial for further functionalization and for understanding the reactivity of these compounds. Additionally, the synthesis of various benzoimidazole derivatives involves reactions with different carboxylic acids and other reagents, leading to a wide array of compounds with potential antioxidant and antimicrobial activities .

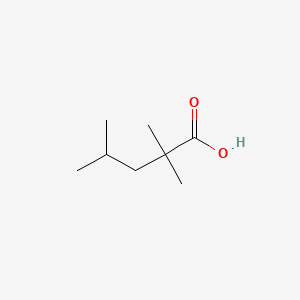

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be studied through elemental analysis, thermogravimetric analysis (TG), and luminescence spectra. Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid with different metal ions have been synthesized and characterized, revealing diverse coordination modes and luminescent properties . The crystal structure of related compounds is often stabilized by intermolecular hydrogen bonds, which can be identified through X-ray diffraction studies .

Aplicaciones Científicas De Investigación

1. Therapeutic Potential of Imidazole Containing Compounds

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis and Biological Evaluation of 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(Substituted 4-Oxothiazolidin-3-yl) Acetamides

- Application Summary : A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized. The synthesized compounds were evaluated for their in vitro antimicrobial activity .

- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans .

- Results or Outcomes : All the compounds possessed significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml .

3. Photophysical Properties of Heteroleptic Ruthenium Complexes

- Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2- (1H-benzo [d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .

- Methods of Application : The synthesized Ru (II) complexes were meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy .

- Results or Outcomes : The emission behaviour of both complexes revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for both complexes: ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways . Additionally, for both complexes, electrochemical reduction of carbon dioxide (CO 2) in dry acetonitrile solvent was performed and showed great promises for future designing of electrochemical reduction of CO 2 .

4. Synthesis of (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone

- Application Summary : A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine .

- Methods of Application : The synthesis involves the reaction of an aromatic aldehyde with o-phenylenediamine .

- Results or Outcomes : The method provides a straightforward route to (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone .

5. Biological Evaluation and Molecular Docking Studies

- Application Summary : A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized . The synthesized compounds were evaluated for their in vitro antimicrobial activity .

- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger . The in vitro cytotoxicity study of the compounds was carried out against human colorectal (HCT116) cell line .

- Results or Outcomes : All the compounds possessed significant antimicrobial activity with MIC in the range of 0.007 and 0.061 µM/ml . The cytotoxicity study revealed that almost all the derivatives were potent in inhibiting the growth of HCT116 cell line in comparison to the standard drug 5-fluorouracil .

6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives

- Application Summary : Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .

- Methods of Application : Solid-state NMR was applied for testing the quality of the obtained samples .

- Results or Outcomes : In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .

Safety And Hazards

Propiedades

IUPAC Name |

2-(3H-benzimidazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMCJQLLJVFPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388835 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-6-yl)acetic acid | |

CAS RN |

473895-86-2 |

Source

|

| Record name | 1H-benzimidazol-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.